ジアザニウム;炭酸水素;カルバメート

概要

説明

炭酸アンモニウムは、化学式 (NH₄)₂CO₃ で表される化合物です。白色の結晶性固体であり、加熱するとアンモニアと二酸化炭素のガスを放出して分解しますこれは、「揮発性塩」または「ハーツホーン塩」とも呼ばれます .

科学的研究の応用

Ammonium carbonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent.

Biology: It is employed in the preparation of biological samples and as a component in some culture media.

Medicine: It is used in the formulation of smelling salts, which are used to revive individuals who have fainted.

作用機序

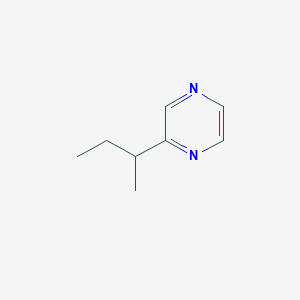

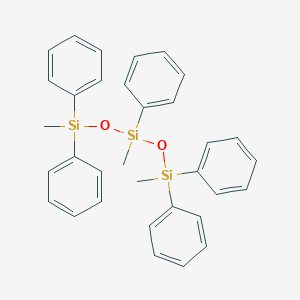

炭酸アンモニウムの作用機序は、アンモニアと二酸化炭素への分解に関係しています。アンモニアガスの放出は、その刺激的な臭気と嗅ぎ塩での使用に寄与しています。 生物学的システムでは、炭酸アンモニウムはpHを変化させ、呼吸器系を刺激する刺激物質として作用することがあります {_svg_3}.

生化学分析

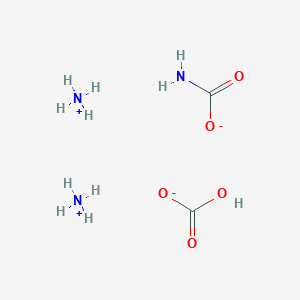

Biochemical Properties

Ammonium bicarbonate-ammonium carbamate participates in several biochemical reactions. It is formed by the reaction of carbon dioxide (CO2) and ammonia (NH3) in both aqueous and non-aqueous solutions . The formation of this compound is fast and efficient, with the efficiency ranging between 78 and 99%, depending on both the NH3 concentration and the solvent nature

Cellular Effects

The effects of Ammonium bicarbonate-ammonium carbamate on cells are not well-studied. Related compounds such as ammonium salts have been shown to have effects on bacterial cells. For instance, certain bacteria like Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis are highly resistant to ammonium .

Molecular Mechanism

The molecular mechanism of action of Ammonium bicarbonate-ammonium carbamate involves its formation through the capture of carbon dioxide by ammonia . This process occurs in both aqueous and non-aqueous solutions and is influenced by factors such as the NH3 concentration and the nature of the solvent . The compound can also be used to produce urea under certain conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ammonium bicarbonate-ammonium carbamate can change over time. For instance, the thermal dissociation study of ammonium carbonate using nonisothermal thermogravimetric analysis showed that the reaction rates are highest at temperatures of 96, 118, and 128 °C, respectively .

Dosage Effects in Animal Models

Related compounds such as ammonium salts have been shown to have toxic effects at high doses .

Metabolic Pathways

Ammonium bicarbonate-ammonium carbamate is involved in the metabolic pathway of urea production . The compound is used to produce urea with good yield (up to 54% on carbamate basis) at 393–413 K in the presence of inexpensive Cu (II) and Zn (II) catalysts .

準備方法

炭酸アンモニウムは、2段階のプロセスで合成することができます。

二酸化炭素とアンモニアの反応: 二酸化炭素はアンモニアと反応して炭酸水素アンモニウムを生成します[ \text{CO}2 + \text{NH}_3 \rightarrow \text{NH}_4\text{HCO}_3 ]

炭酸アンモニウムの生成: 炭酸水素アンモニウムはさらにアンモニアと反応して炭酸アンモニウムを生成します[ \text{NH}_4\text{HCO}_3 + \text{NH}_3 \rightarrow (\text{NH}_4)_2\text{CO}_3 ]

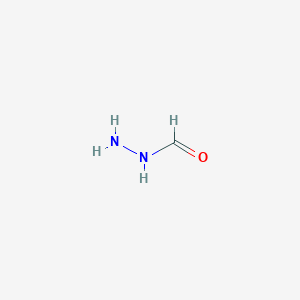

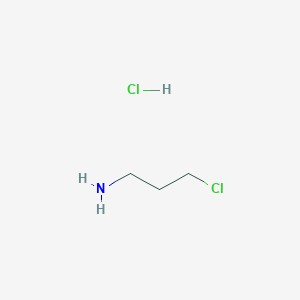

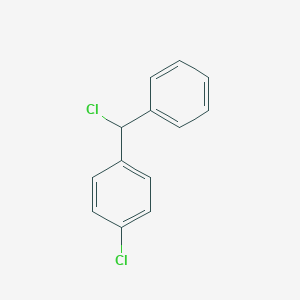

工業的生産では、硫酸アンモニウムと炭酸カルシウムの混合物を昇華させる方法が用いられます {_svg_2}.

化学反応の分析

炭酸アンモニウムは、いくつかの種類の化学反応を起こします。

分解: 加熱すると、炭酸アンモニウムはアンモニア、二酸化炭素、水に分解します[ (\text{NH}4)_2\text{CO}_3 \rightarrow 2\text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

酸との反応: 酸と反応してアンモニウム塩と二酸化炭素を生成します[ (\text{NH}_4)_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]

塩基との反応: 強い塩基と反応してアンモニアガスと水を生成します[ (\text{NH}_4)_2\text{CO}_3 + 2\text{NaOH} \rightarrow 2\text{NH}_3 + 2\text{H}_2\text{O} + \text{Na}_2\text{CO}_3 ]

科学研究における用途

炭酸アンモニウムは、科学研究において幅広い用途があります。

化学: 様々な化学反応の試薬として、および緩衝剤として使用されます。

生物学: 生物学的サンプルの調製や、一部の培地の成分として使用されます。

医学: 気絶した人を蘇らせるために使用される、嗅ぎ塩の製剤に使用されます。

化学反応の分析

Ammonium carbonate undergoes several types of chemical reactions:

Decomposition: Upon heating, ammonium carbonate decomposes into ammonia, carbon dioxide, and water[ (\text{NH}_4)_2\text{CO}_3 \rightarrow 2\text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with acids: It reacts with acids to form ammonium salts and carbon dioxide[ (\text{NH}_4)_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with bases: It can react with strong bases to form ammonia gas and water[ (\text{NH}_4)_2\text{CO}_3 + 2\text{NaOH} \rightarrow 2\text{NH}_3 + 2\text{H}_2\text{O} + \text{Na}_2\text{CO}_3 ]

類似化合物との比較

炭酸アンモニウムは、炭酸水素アンモニウムや炭酸アンモニウムなどの他のアンモニウム塩に似ています。アンモニアと二酸化炭素に容易に分解されるという独自の性質を持つため、膨張剤や嗅ぎ塩として特に有用です。他の類似化合物には以下が含まれます。

炭酸水素アンモニウム: (NH₄)HCO₃

炭酸アンモニウム: NH₂COONH₄

炭酸ナトリウム: Na₂CO₃

炭酸カリウム: K₂CO₃

特性

CAS番号 |

8000-73-5 |

|---|---|

分子式 |

C2H11N3O5 |

分子量 |

157.13 g/mol |

IUPAC名 |

azane;carbamic acid;carbonic acid |

InChI |

InChI=1S/CH3NO2.CH2O3.2H3N/c2*2-1(3)4;;/h2H2,(H,3,4);(H2,2,3,4);2*1H3 |

InChIキー |

YNSUIDWLZCFLML-UHFFFAOYSA-N |

不純物 |

Ammonium carbamate is an impurity of commercial ammonium carbonate. |

SMILES |

C(=O)(N)[O-].C(=O)(O)[O-].[NH4+].[NH4+] |

正規SMILES |

C(=O)(N)O.C(=O)(O)O.N.N |

Color/Form |

Colorless crystalline powder Colorless, hard, translucent, crystal masses, white cubes or powde |

密度 |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

58 °C (decomposes) |

| 8000-73-5 | |

物理的記述 |

Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing. Liquid; Dry Powder White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide Colorless crystals or white powder with strong ammonia odor; [CAMEO] |

ピクトグラム |

Irritant |

関連するCAS |

10361-29-2 (unspecified ammonium salt) 1066-33-7 (Parent) 506-87-6 (Parent) |

溶解性 |

Soluble in water 100g/100 g water at 15 °C Slowly soluble in 4 parts wate |

同義語 |

Carbonic Acid Monoammonium Salt, mixt. with Carbamic Acid Monoammonium Salt; Carbamic Acid Monoammonium Salt, mixt. contg.: Ammonium Bicarbonate-ammonium Carbamate; Ammonium Carbonate Carbamate; Hartshorn; UGAM Mixture; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ammonium bicarbonate/ammonium carbamate interact with paint to facilitate removal?

A: While the provided abstracts don't delve into the specific mechanism of interaction between ammonium bicarbonate/ammonium carbamate and paint, they highlight its role as an activator in alkaline paint removers. [, ] This suggests that the compound likely promotes the breakdown of the paint's chemical structure, weakening its adhesion to the underlying surface. This could involve:

Q2: What are the advantages of using ammonium bicarbonate/ammonium carbamate over other alkaline activators in paint removers?

A: The research indicates that replacing ammonia with ammonium bicarbonate or ammonium carbamate, particularly in benzyl alcohol-based paint removers, leads to improved paint-removing activity. [] This suggests several potential advantages:

- Enhanced Emulsion Stability: The research mentions that the ammonium bicarbonate-containing formulations are often W/O (water-in-oil) emulsions. [] The presence of these ammonium compounds might contribute to the stability of these emulsions, preventing separation and maintaining the effectiveness of the paint remover.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

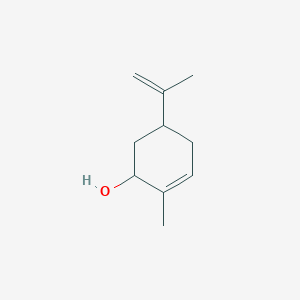

![(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B46542.png)